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Zusammenfassung
Die Serin/Threonin-Kinase Akt, auch bekannt als Proteinkinase B (PKB), ist ein zentraler

Knotenpunkt im Phosphoinositid-3-Kinase (PI3K)/Akt/mTOR-Signalweg, der für das Überleben,

das Wachstum, die Proliferation und den Stoffwechsel von Zellen entscheidend ist.[1][2][3]

Eine anomale Aktivierung dieses Signalwegs ist ein häufiges Merkmal vieler menschlicher

Krebsarten und wird mit Tumorprogression, Therapieresistenz und schlechter Prognose in

Verbindung gebracht.[4][5][6] Dies macht Akt zu einem vielversprechenden Ziel für die

Entwicklung von Krebstherapeutika. Dieser technische Leitfaden bietet einen detaillierten

Überblick über die Rolle der Akt-Kinase in der Onkologie, fasst die Entwicklung von Inhibitoren

zusammen, erörtert Resistenzmechanismen und stellt relevante quantitative Daten sowie

experimentelle Protokolle vor.

Der PI3K/Akt/mTOR-Signalweg in Krebs
Der PI3K/Akt/mTOR-Signalweg wird durch eine Vielzahl von extrazellulären Signalen,

einschließlich Wachstumsfaktoren und Zytokinen, initiiert, die an Rezeptor-Tyrosinkinasen

(RTKs) an der Zelloberfläche binden.[3][7] Diese Aktivierung führt zur Rekrutierung und

Aktivierung von PI3K, das die Umwandlung von Phosphatidylinositol-4,5-bisphosphat (PIP2) in

Phosphatidylinositol-3,4,5-trisphosphat (PIP3) katalysiert.[3] PIP3 dient als Andockstelle für

Proteine mit Pleckstrin-Homologie (PH)-Domänen, einschließlich Akt und der Phosphoinositid-

abhängigen Kinase 1 (PDK1).[5]
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An der Membran wird Akt durch PDK1 an Threonin 308 (Thr308) und durch den mTOR-

Komplex 2 (mTORC2) an Serin 473 (Ser473) phosphoryliert, was zu seiner vollständigen

Aktivierung führt.[2][7] Einmal aktiviert, phosphoryliert Akt eine Vielzahl von nachgeschalteten

Substraten und reguliert so wichtige zelluläre Prozesse:

Zellüberleben: Akt hemmt pro-apoptotische Proteine wie BAD und aktiviert

Transkriptionsfaktoren wie NF-κB, die das Überleben der Zelle fördern.[2][8]

Zellwachstum und Proliferation: Durch die Aktivierung von mTORC1 fördert Akt die

Proteinsynthese und das Zellwachstum.[1][7] Es reguliert auch Zellzyklusproteine, um die

Proliferation voranzutreiben.[2]

Stoffwechsel: Akt spielt eine Schlüsselrolle im Glukosestoffwechsel und fördert die Glykolyse

in Krebszellen.[9]

Die Aktivität dieses Signalwegs wird durch das Tumorsuppressorprotein PTEN (Phosphatase

and Tensin Homolog) negativ reguliert, das PIP3 wieder zu PIP2 dephosphoryliert.[3]

Funktionsverlustmutationen in PTEN oder aktivierende Mutationen in PI3K (z. B. im Gen

PIK3CA) führen zu einer konstitutiven Aktivierung des Signalwegs und sind in vielen

Krebsarten verbreitet.[3][10][11]
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Abbildung 1: Der PI3K/Akt/mTOR-Signalweg in Krebszellen.

Isoform-spezifische Funktionen von Akt
Die Akt-Kinase-Familie besteht aus drei hochhomologen Isoformen (Akt1, Akt2, Akt3), die von

unterschiedlichen Genen kodiert werden.[1][12] Obwohl sie strukturell ähnlich sind, deuten

zunehmende Beweise auf nicht-redundante und sogar gegensätzliche Funktionen im Kontext

von Krebserkrankungen hin.[4][11][12]

Akt1 (PKBα): Wird hauptsächlich mit der Förderung von Zellüberleben und Tumorwachstum

in Verbindung gebracht.[13] Knockout-Studien an Mäusen zeigen, dass Akt1 für normales

Wachstum entscheidend ist.[13]
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Akt2 (PKBβ): Spielt eine zentrale Rolle im Glukosestoffwechsel und der

Insulinsignalisierung.[13] In einigen Krebsarten, wie Prostatakrebs, wurde gezeigt, dass Akt2

die Entwicklung von Fernmetastasen und die Aggressivität der Krankheit fördert.[11]

Genamplifikationen von AKT2 wurden in Eierstock- und Bauchspeicheldrüsenkrebs

berichtet.[8][13]

Akt3 (PKBγ): Ist entscheidend für die Gehirnentwicklung.[14] Seine Rolle bei Krebs ist

kontextabhängig; es wurde mit der Progression von Melanomen und Östrogenrezeptor-

negativen Brustkrebstumoren in Verbindung gebracht.[15] Interessanterweise wurde die

Hochregulierung von Akt3 als ein Mechanismus der erworbenen Resistenz gegen Akt-

Inhibitoren identifiziert.[16]

Das Verständnis dieser isoform-spezifischen Rollen ist entscheidend für die Entwicklung

gezielter Therapien, die möglicherweise wirksamer und weniger toxisch sind als pan-Akt-

Inhibitoren.[17][18]

Pharmakologische Hemmung von Akt
Akt-Inhibitoren werden hauptsächlich in zwei Klassen eingeteilt, basierend auf ihrem

Wirkmechanismus: ATP-kompetitive Inhibitoren und allosterische Inhibitoren.[5][19]

ATP-kompetitive Inhibitoren: Diese Moleküle binden an die ATP-Bindungstasche der Akt-

Kinasedomäne und verhindern so die Phosphorylierung von Substraten.[15][20] Sie wirken

typischerweise auf alle drei Akt-Isoformen. Beispiele, die sich in der klinischen Entwicklung

befinden, sind Capivasertib (AZD5363) und Ipatasertib (GDC-0068).[21][22] Paradoxerweise

kann die Bindung dieser Inhibitoren zu einem Anstieg der Akt-Phosphorylierung an Thr308

und Ser473 führen, während die Kinaseaktivität blockiert bleibt.[15]

Allosterische Inhibitoren: Diese Inhibitoren binden an eine Stelle außerhalb des aktiven

Zentrums, typischerweise in der Nähe der PH-Domäne.[23][24] Diese Bindung sperrt Akt in

einer inaktiven Konformation, verhindert seine Rekrutierung an die Zellmembran und

blockiert so seine Aktivierung.[15] MK-2206 ist ein gut untersuchter allosterischer Inhibitor,

der vorwiegend auf Akt1/2 wirkt.[25]
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Abbildung 2: Klassifizierung und Wirkmechanismen von Akt-Inhibitoren.

Klinische Entwicklung und quantitative Daten
Mehrere Akt-Inhibitoren wurden in klinischen Studien untersucht, oft in Kombination mit

anderen Krebstherapien.[17][26] Capivasertib und Ipatasertib sind zwei der am weitesten

fortgeschrittenen Kandidaten.

Capivasertib (Truqap): Ein potenter, ATP-kompetitiver pan-Akt-Inhibitor.[22][27] In Kombination

mit dem Hormontherapeutikum Fulvestrant ist es für die Behandlung von erwachsenen

Patienten mit Hormonrezeptor (HR)-positivem, HER2-negativem, fortgeschrittenem Brustkrebs

mit einer oder mehreren PIK3CA/AKT1/PTEN-Alterationen nach Rezidiv oder Progression

unter einer endokrin-basierten Therapie indiziert.[28][29][30]

Ipatasertib (GDC-0068): Ein weiterer ATP-kompetitiver Inhibitor, der in verschiedenen

Krebsarten untersucht wird.[21] Eine NCI-MATCH-Studie an Patienten mit fortgeschrittenen

soliden Tumoren, die eine spezifische AKT1 E17K-Mutation aufwiesen, zeigte

vielversprechende Ergebnisse.

Tabelle 1: Ausgewählte klinische Studiendaten für Akt-Inhibitoren
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Wirkstoff
Studie /
Krebsart

Behandlung
sarm

Tumorschru
mpfung
(ORR)

Stabile
Erkrankung
(SD)

Anmerkung
en

Ipatasertib

NCI-MATCH

(Subprotokoll

H) / Solide

Tumore mit

AKT1 E17K-

Mutation

Ipatasertib

Monotherapie

(n=32)

22%[31][32]

[33]

56%[31][32]

[33]

44% der

Patienten

hatten eine

progressionsf

reie Zeit von

mindestens 6

Monaten.[31]

[32][33]

Tabelle 2: Häufige Nebenwirkungen von Akt-Inhibitoren in klinischen Studien

Wirkstoff
Häufige unerwünschte
Ereignisse (jeder Grad)

Grad 3/4 Dosislimitierende
Toxizitäten

Capivasertib

Gastrointestinale Störungen,

Müdigkeit, Hyperglykämie,

Hautausschlag[22][27]

Hyperglykämie (20-24%),

Durchfall (14-17%),

makulopapulöser Ausschlag

(11-16%)[22]

Ipatasertib Durchfall, Übelkeit[31]
Nicht detailliert in den

bereitgestellten Abstracts

MK-2206

Hautausschlag (51,5%),

Übelkeit (36,4%), Pruritus

(24,2%), Hyperglykämie

(21,2%), Durchfall (21,2%)[25]

Hautausschlag, Stomatitis[25]

Mechanismen der Therapieresistenz
Wie bei vielen gezielten Therapien stellt die Entwicklung von Resistenzen eine große

Herausforderung für die langfristige Wirksamkeit von Akt-Inhibitoren dar.[19] Die

Resistenzmechanismen können je nach Art des Inhibitors variieren.
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Reaktivierung paralleler Signalwege: Bei ATP-kompetitiven Inhibitoren wie Ipatasertib kann

die Resistenz durch die kompensatorische Aktivierung paralleler Signalwege, wie z. B. des

PIM-Kinase-Signalwegs, angetrieben werden.[19][23] Eine weitere Studie zeigte, dass die

Wiederherstellung der mTOR-Signalisierung ein früher Treiber der Resistenz gegen Akt-

Hemmung bei PTEN-defizitärem Prostatakrebs ist.[34]

Veränderungen in Akt selbst: Resistenz gegen allosterische Inhibitoren wie MK-2206 ist oft

mit Veränderungen im AKT-Gen selbst verbunden, insbesondere mit Mutationen in AKT1.

[19][23]

Hochregulierung von Akt-Isoformen: Eine erhöhte Expression von Akt3 wurde als

Mechanismus der erworbenen Resistenz gegen den allosterischen Inhibitor MK-2206 in

Brustkrebsmodellen identifiziert.[16][25]

Aktivierung von Rezeptor-Tyrosinkinasen (RTKs): Eine Hyperphosphorylierung mehrerer

RTKs, einschließlich EGFR, wurde in Brustkrebszellen mit erworbener Resistenz gegen Akt-

Inhibitoren nachgewiesen.[35]

Diese Erkenntnisse deuten darauf hin, dass Kombinationsstrategien, die sowohl auf Akt als

auch auf die entsprechenden Resistenzwege abzielen, erforderlich sein könnten, um die

Resistenz zu überwinden.[19][23]
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Abbildung 3: Überblick über die Resistenzmechanismen gegen Akt-Inhibitoren.

Detaillierte experimentelle Protokolle
Die Charakterisierung von Akt-Inhibitoren und das Verständnis ihrer Wirkung auf zellulärer

Ebene erfordern eine Reihe von Standardmethoden der Molekular- und Zellbiologie.

Western Blotting zur Analyse der Signalweg-Modulation
Zweck: Quantifizierung der Phosphorylierung von Akt und seinen nachgeschalteten Substraten

(z. B. GSK3β, S6-ribosomales Protein) als Maß für die Hemmung des Signalwegs.[36]

Methodik:

Zellbehandlung: Krebszelllinien werden in geeigneten Medien kultiviert und für definierte

Zeiträume mit verschiedenen Konzentrationen des Akt-Inhibitors oder eines Vehikels (z. B.

DMSO) behandelt.
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Proteinextraktion: Die Zellen werden lysiert, um Gesamtproteinextrakte zu gewinnen. Die

Proteinkonzentration wird mit einem Standardassay (z. B. BCA-Assay) bestimmt.

Gelelektrophorese: Gleiche Mengen an Protein (typischerweise 20-40 µg) werden durch

SDS-PAGE aufgetrennt, um Proteine nach ihrer Größe zu trennen.

Proteintransfer: Die getrennten Proteine werden auf eine PVDF- oder

Nitrozellulosemembran übertragen.

Blockierung und Antikörperinkubation: Die Membran wird blockiert, um unspezifische

Bindungen zu verhindern, und anschließend mit primären Antikörpern inkubiert, die

spezifisch für phosphorylierte Formen von Akt (p-Akt Ser473, p-Akt Thr308) und dessen

Substrate sowie für die Gesamtproteine als Ladekontrolle sind.

Detektion: Nach der Inkubation mit einem an ein Enzym (z. B. HRP) gekoppelten

sekundären Antikörper werden die Proteinbanden mittels Chemilumineszenz visualisiert und

die Bandenintensität quantifiziert.

In-vitro-Kinase-Assay
Zweck: Bestimmung der direkten hemmenden Wirkung einer Verbindung auf die katalytische

Aktivität der Akt-Kinase und Ermittlung von IC50-Werten.

Methodik:

Reaktions-Setup: Rekombinantes, aktives Akt-Enzym (eine oder mehrere Isoformen) wird

mit einem spezifischen Peptidsubstrat und ATP in einem geeigneten Puffer inkubiert.

Inhibitor-Titration: Der zu testende Inhibitor wird in einer seriellen Verdünnung zum

Reaktionsgemisch gegeben.

Kinase-Reaktion: Die Reaktion wird durch Zugabe von ATP (oft radioaktiv markiertes [γ-

³²P]ATP oder in einem System, das ADP-Bildung nachweist) gestartet und bei optimaler

Temperatur (z. B. 30 °C) für eine definierte Zeit inkubiert.

Quantifizierung: Die Reaktion wird gestoppt. Die Menge des phosphorylierten Substrats wird

gemessen. Bei Verwendung von Radioaktivität kann dies durch Auftrennung auf einer
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Phosphozellulose-Membran und Szintillationszählung erfolgen. Alternativ können

lumineszenzbasierte Assays (z. B. Kinase-Glo®), die den ATP-Verbrauch messen,

verwendet werden.

Datenanalyse: Die prozentuale Hemmung wird gegen die Inhibitorkonzentration aufgetragen,

um den IC50-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) zu berechnen.

Zellviabilitäts- und Proliferationsassays
Zweck: Bewertung der zytotoxischen oder zytostatischen Wirkung von Akt-Inhibitoren auf

Krebszelllinien.

Methodik:

Zellaussaat: Zellen werden in 96-Well-Platten mit einer definierten Dichte ausgesät und über

Nacht adhärieren gelassen.

Behandlung: Die Zellen werden mit einer seriellen Verdünnung des Akt-Inhibitors über einen

längeren Zeitraum (z. B. 72 Stunden) behandelt.

Messung der Viabilität:

MTT/XTT-Assay: Misst die Aktivität mitochondrialer Dehydrogenasen in lebenden Zellen,

die ein Tetrazoliumsalz in ein farbiges Formazanprodukt umwandeln. Die Farbintensität

wird spektrophotometrisch gemessen.

CellTiter-Glo®-Assay: Ein lumineszenzbasierter Assay, der die Menge an ATP quantifiziert,

die ein Indikator für metabolisch aktive, lebensfähige Zellen ist.

Datenanalyse: Die Ergebnisse werden als Prozentsatz der Viabilität im Vergleich zu

unbehandelten Kontrollzellen dargestellt. Aus den Dosis-Wirkungs-Kurven können GI50-

oder IC50-Werte berechnet werden.

Etablierung resistenter Zelllinien
Zweck: In-vitro-Modellierung der erworbenen Resistenz zur Untersuchung von

Resistenzmechanismen.[16]
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Methodik:

Chronische Exposition: Eine sensitive parentale Krebszelllinie (z. B. eine mit einer PIK3CA-

Mutation) wird kontinuierlich mit dem Akt-Inhibitor behandelt.[16]

Schrittweise Dosiserhöhung: Die Behandlung beginnt mit einer niedrigen Konzentration (z.

B. nahe dem GI50-Wert). Wenn die Zellen wieder zu wachsen beginnen, wird die

Konzentration des Inhibitors schrittweise über mehrere Monate erhöht.[16]

Isolierung und Charakterisierung: Sobald eine Population von Zellen etabliert ist, die bei

hohen Konzentrationen des Inhibitors wachsen kann, werden einzelne Klone isoliert.

Validierung der Resistenz: Die Resistenz wird durch einen Viabilitätsassay bestätigt, der eine

signifikante Verschiebung des GI50-Wertes im Vergleich zur parentalen Linie zeigt.

Mechanistische Studien: Die resistenten Zelllinien werden dann mittels

molekularbiologischer Techniken (z. B. RNA-Seq, Western Blotting, Phospho-RTK-Arrays)

analysiert, um die zugrunde liegenden Resistenzmechanismen zu identifizieren.[23][35]

Schlussfolgerung
Die Akt-Kinase bleibt ein entscheidendes und intensiv untersuchtes Ziel in der onkologischen

Forschung.[1][36] Die Hyperaktivierung des PI3K/Akt-Signalwegs ist ein grundlegender

Mechanismus, der das Krebswachstum in vielen Tumortypen antreibt.[5][10] Die Entwicklung

von sowohl ATP-kompetitiven als auch allosterischen Inhibitoren hat zu vielversprechenden

klinischen Kandidaten wie Capivasertib geführt, das bereits eine Zulassung für bestimmte

Brustkrebspopulationen erhalten hat. Die Herausforderungen bleiben jedoch bestehen,

insbesondere im Hinblick auf die erworbene Therapieresistenz, die durch komplexe

Mechanismen wie die Umgehung von Signalwegen und genetische Veränderungen

angetrieben wird.[19][23] Zukünftige Forschungsanstrengungen müssen sich auf die

Entwicklung von isoform-spezifischen Inhibitoren, die Identifizierung prädiktiver Biomarker zur

Patientenselektion und die rationale Gestaltung von Kombinationsstrategien konzentrieren, um

Resistenzmechanismen zu überwinden und die klinische Wirksamkeit von Akt-gerichteten

Therapien zu maximieren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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